molecular formula C23H21N3O2 B2980109 1,3-bis(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921799-16-8

1,3-bis(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2980109
CAS No.: 921799-16-8
M. Wt: 371.44
InChI Key: DPZXXQFEBLWOOH-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidines are a class of compounds that have shown a broad spectrum of biological activity, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They are considered one of the most important classes of fused heterocyclic systems due to their wide range of biological activity .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . The process involves heating the latter with MeONa at reflux in BuOH, leading to the formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .


Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines involves a pyrimidine ring fused with a pyridine ring . The exact structure of “1,3-bis(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione” would involve additional functional groups attached to this base structure.


Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines can vary depending on the specific compound and the conditions. For example, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Pyrido[2,3-d]pyrimidines, in general, are characterized by the presence of a pyrimidine ring fused with a pyridine ring .

Scientific Research Applications

1. Anti-HIV Activity

A notable application of derivatives similar to 1,3-bis(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is in the field of antiviral research, specifically targeting HIV. For instance, 1,3-bis(o-chlorobenzyl)uracil, a compound closely related in structure, has demonstrated anti-HIV-1 activity (Malik, Singh, & Kumar, 2006).

2. Crystal Structure and Interaction Analysis

In the realm of material science and crystallography, derivatives of this compound have been analyzed for their molecular structure and crystal packing. For example, studies involving 5-methyl-1,3-bis(3-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione have provided insights into intermolecular hydrogen bonding and π···π stacking interactions, important for understanding the properties of these compounds (Etsè, Lamela, Zaragoza, & Pirotte, 2020).

3. Optical and Nonlinear Optical Applications

Some derivatives of this compound have been explored for their potential in optical and nonlinear optical (NLO) applications. For instance, pyrimidine-based bis-uracil derivatives exhibit promising properties for NLO device fabrications, owing to their significant third-order NLO characteristics (Mohan et al., 2020).

4. Antibacterial and Antifungal Activities

Research into the antimicrobial properties of pyrimidine derivatives has revealed promising antibacterial and antifungal activities. Specifically, derivatives like bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones have shown efficacy against various Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans (Aksinenko et al., 2016).

Mechanism of Action

Future Directions

Given the wide range of biological activities exhibited by pyrido[2,3-d]pyrimidines, there is significant interest in further exploring these compounds for potential therapeutic applications . This includes the development of new synthesis methods, the exploration of their mechanisms of action, and the evaluation of their safety and efficacy in preclinical and clinical studies .

Properties

IUPAC Name

1,3-bis[(4-methylphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-16-5-9-18(10-6-16)14-25-20-4-3-13-24-21(20)22(27)26(23(25)28)15-19-11-7-17(2)8-12-19/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZXXQFEBLWOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)C)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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